molecular formula C7H4BrF4NO B12851512 3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride

3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride

Cat. No.: B12851512
M. Wt: 274.01 g/mol
InChI Key: JLKMILZZAYAJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C7H4BrF4NO

Molecular Weight

274.01 g/mol

IUPAC Name

6-amino-4-bromo-3-fluoro-2-(trifluoromethyl)phenol

InChI

InChI=1S/C7H4BrF4NO/c8-2-1-3(13)6(14)4(5(2)9)7(10,11)12/h1,14H,13H2

InChI Key

JLKMILZZAYAJEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key analogs and their substituent differences:

Compound Name CAS Number Substituents (Positions) Key Features
Target Compound - 3-NH₂, 5-Br, 6-F, 2-OH, 1-CF₃ Multifunctional; polar hydroxy group
2-Amino-5-Bromo-3-Fluorobenzotrifluoride 875664-46-3 2-NH₂, 5-Br, 3-F, 1-CF₃ Amino at position 2; lacks hydroxy
5-Bromo-2-chlorobenzotrifluoride - 5-Br, 2-Cl, 1-CF₃ Chloro instead of NH₂/OH; less polar
5-Bromo-2-methoxybenzotrifluoride - 5-Br, 2-OCH₃, 1-CF₃ Methoxy group; increased hydrophobicity
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 1803595-03-0 5-Br, 6-F, 3-NH₂ (benzofuran core) Non-aromatic ring; altered solubility
Key Observations:
  • Substituent Position Sensitivity: The target compound’s 3-amino and 6-fluoro groups distinguish it from analogs like 2-Amino-5-Bromo-3-Fluorobenzotrifluoride , where amino and fluoro are at positions 2 and 3.
  • Hydroxy Group Impact: The 2-hydroxy group in the target compound introduces acidity (pKa ~8–10 for phenolic -OH) and polarity, contrasting with methoxy (e.g., ) or chloro (e.g., ) analogs. This may enhance solubility in aqueous media compared to more hydrophobic derivatives.
  • Benzotrifluoride vs. Benzofuran Core : The benzofuran analog exhibits reduced aromaticity and ring strain, likely lowering thermal stability but improving solubility in organic solvents.

Biological Activity

3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride (ABFHT) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of ABFHT, exploring its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

ABFHT features a complex structure characterized by the presence of amino, bromo, fluoro, and hydroxy functional groups attached to a benzene ring. The trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₅BrF₃N₁O₁
Molecular Weight292.04 g/mol
Melting Point135-140 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that compounds similar to ABFHT exhibit significant antimicrobial properties. For instance, the introduction of halogen substituents often enhances antibacterial activity. Research has shown that fluorinated compounds tend to demonstrate improved potency against various bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Antimalarial Activity

Research into related compounds has demonstrated promising antimalarial activity. For example, studies on 5-phenoxy primaquine analogs have shown that modifications at specific positions can significantly enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicates that electron-withdrawing groups like trifluoromethyl can enhance potency by stabilizing the drug-receptor complex .

Cytotoxicity and Selectivity Index

The cytotoxicity of ABFHT has been assessed using various cell lines, including Vero cells. The selectivity index (SI), calculated as the ratio of cytotoxicity to antimalarial activity, is crucial for determining the safety profile of potential drug candidates. Compounds with a high SI are preferred as they indicate lower toxicity to mammalian cells while retaining effective pharmacological activity.

Table 2: Biological Activity Data for Related Compounds

CompoundIC₅₀ (µM) AntimalarialCC₅₀ (µM) CytotoxicitySelectivity Index (SI)
Primaquine11.33>2500<0.005
Chloroquine61.25.970.010
ABFHTTBDTBDTBD

The mechanism through which ABFHT exerts its biological effects is not yet fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical metabolic pathways. For instance, fluorinated compounds often exhibit unique binding interactions that can lead to enhanced inhibition of target enzymes.

Case Study 1: Antimalarial Efficacy

In a study investigating the efficacy of various primaquine analogs, it was found that compounds with similar structural features to ABFHT exhibited improved blood-stage activity against P. falciparum. The most active analogs showed IC₅₀ values significantly lower than primaquine, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Case Study 2: Cytotoxicity Assessment

A comparative analysis of cytotoxic effects on Vero cells revealed that several fluorinated derivatives maintained lower toxicity levels compared to traditional antimalarial agents like chloroquine and primaquine. This highlights the potential for developing safer alternatives by modifying existing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.